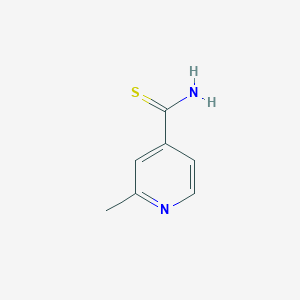

2-Methylpyridine-4-carbothioamide

Beschreibung

Introduction to 2-Methylpyridine-4-carbothioamide

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of pyridine chemistry and thioamide synthesis methodologies. The compound was first cataloged in chemical databases in 2005, representing a relatively recent addition to the repertoire of characterized pyridine derivatives. The systematic study of methylpyridine derivatives has its roots in the 19th century, when 2-methylpyridine (2-picoline) was first isolated from coal tar in 1846 by Thomas Anderson, marking the beginning of systematic pyridine chemistry research. The subsequent development of thioamide chemistry, particularly the recognition of thioamides as useful synthetic intermediates, has provided the foundation for the synthesis and characterization of this compound.

The compound's emergence as a subject of scientific interest coincides with the growing recognition of thioamides as versatile functional groups in organic synthesis. Historical developments in thioamide chemistry, including the Willgerodt-Kindler reaction and various methods for converting amides to their thio analogs using phosphorus sulfides, have enabled the practical synthesis of compounds like this compound. The availability of reagents such as phosphorus pentasulfide and Lawesson's reagent has facilitated the transformation of corresponding amides to thioamides, making these compounds more accessible for research purposes.

The establishment of comprehensive chemical databases and registry systems in the late 20th and early 21st centuries has played a crucial role in documenting and characterizing compounds like this compound. The compound's official registration with the Chemical Abstracts Service and subsequent inclusion in major chemical databases has enabled systematic study and comparison with related structures, contributing to our understanding of structure-activity relationships within this class of compounds.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical transformations. The thioamide functional group has increasingly been recognized as a valuable synthon in organic synthesis, demonstrating remarkable versatility in forming various types of functional groups and heterocyclic systems. The compound's pyridine ring provides an electron-deficient aromatic system that can participate in nucleophilic substitution reactions, while the thioamide group offers multiple reactive sites for further chemical elaboration.

The significance of this compound in heterocyclic chemistry extends to its role as a precursor for various heterocyclic systems. Thioamides can be readily converted to ketene acetals, metalloenamines, and other reactive intermediates that serve as building blocks for complex heterocyclic structures. The presence of the methyl substituent at the 2-position of the pyridine ring provides additional synthetic opportunities through potential deprotonation and subsequent functionalization reactions. This positional substitution pattern influences the electronic properties of the pyridine ring and can direct the regioselectivity of subsequent chemical transformations.

Recent developments in heterocyclic synthesis have highlighted the importance of thioamide-containing compounds as intermediates in the formation of various nitrogen-containing heterocycles. The compound's ability to undergo electrophilic olefin heterocyclization reactions and participate in carbophilic addition reactions with organometallics demonstrates its synthetic utility. Additionally, the thioamide group's capacity to coordinate with transition metals opens possibilities for organometallic chemistry applications and catalytic processes involving heterocyclic frameworks.

The compound's structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry. The combination of the pyridine nitrogen atom and the thioamide sulfur provides multiple coordination sites for metal complexation, while the methyl group at the 2-position can influence both electronic and steric properties of the molecule. These characteristics make this compound an excellent model compound for studying the effects of substitution patterns on reactivity and selectivity in heterocyclic transformations.

Classification within Thioamide Compounds

This compound belongs to the broader class of thioamides, which are characterized by the general structure R¹-C(=S)-NR²R³, where the carbonyl oxygen of conventional amides is replaced by sulfur. This fundamental structural modification profoundly affects the compound's chemical and physical properties, distinguishing it from its oxygen analog, 2-methylpyridine-4-carboxamide. The thioamide functional group exhibits greater multiple bond character along the carbon-nitrogen bond compared to regular amides, resulting in increased rotational barriers and distinct conformational preferences.

Within the thioamide classification system, this compound is specifically categorized as a primary thioamide, as evidenced by the presence of two hydrogen atoms on the nitrogen atom. This primary nature distinguishes it from secondary and tertiary thioamide derivatives, each of which exhibits different reactivity patterns and synthetic applications. The primary thioamide functionality provides two nucleophilic hydrogen atoms that can participate in hydrogen bonding interactions and can be readily modified through alkylation or acylation reactions.

The compound also represents a member of the heteroaryl thioamide subclass, combining the thioamide functionality with a heterocyclic aromatic system. This combination creates unique electronic properties that distinguish heteroaryl thioamides from their aliphatic and simple aromatic counterparts. The electron-deficient nature of the pyridine ring influences the electron density distribution within the thioamide group, potentially affecting both its reactivity and stability compared to thioamides attached to electron-rich aromatic systems.

From a structural perspective, this compound exhibits the characteristic planar geometry typical of thioamides. The carbon-sulfur, carbon-nitrogen, and carbon-carbon bond distances reflect the partial double bond character inherent in thioamide systems. The presence of the methyl substituent at the 2-position introduces subtle steric effects that can influence the compound's conformational preferences and intermolecular interactions, while maintaining the essential thioamide characteristics that define this functional group class.

Nomenclature and Identification Systems

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely identify the compound's structural features. The official IUPAC name reflects the parent pyridine heterocycle with appropriate substituent identification and functional group designation. The base name "pyridine" indicates the six-membered aromatic ring containing one nitrogen atom, while the numerical locants specify the positions of substituents relative to the nitrogen atom.

The systematic name construction begins with the identification of the principal functional group, which is the carbothioamide moiety attached at the 4-position of the pyridine ring. The prefix "carbo" indicates the presence of a carbonyl-derived functional group, while "thioamide" specifies the replacement of oxygen with sulfur in the amide functionality. The methyl substituent at the 2-position is indicated by the "2-methyl" prefix, providing complete positional information for all structural elements.

Alternative acceptable IUPAC nomenclature includes "2-methyl-4-pyridinecarbothioamide," which follows the convention of treating the thioamide as a substituent on the pyridine ring system. This naming approach emphasizes the pyridine core structure while clearly identifying both the methyl substituent and the carbothioamide functional group. The systematic approach ensures unambiguous identification of the compound regardless of the specific naming convention employed.

The CAS registration process for this compound involved comprehensive verification of the compound's molecular structure, including confirmation of atomic connectivity, stereochemistry, and isotopic composition. The registry entry includes validated structural information that serves as the authoritative reference for the compound's identity. This systematic approach to compound identification has proven essential for accurate literature searching, patent applications, and regulatory submissions involving this compound.

The CAS number 3390-77-0 has been consistently associated with this compound across multiple chemical databases and commercial suppliers, ensuring standardized identification across different platforms and applications. This consistency facilitates accurate communication among researchers, regulatory agencies, and commercial entities involved in the synthesis, characterization, or application of this compound.

The European Community number 878-532-5 provides an additional regulatory identifier for this compound within European chemical regulations. This supplementary identification system supports compliance with European chemical safety and registration requirements, demonstrating the compound's recognition within established regulatory frameworks. The availability of multiple validated identifiers enhances the compound's traceability and facilitates its use in regulated applications.

Structure Identifiers and InChI Keys

The International Chemical Identifier (InChI) system provides a standardized method for representing the molecular structure of this compound through a unique text string that encodes all structural information. The standard InChI for this compound is InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10), which systematically describes the atomic connectivity, hydrogen count, and charge distribution. This string representation enables precise structural identification and facilitates computational processing of chemical information.

The corresponding InChI Key WPZPVMMGTQFGJI-UHFFFAOYSA-N provides a fixed-length hashed version of the complete InChI string, offering a more manageable identifier for database indexing and searching applications. The InChI Key format consists of three hyphen-separated blocks that encode different levels of structural information, with the first block representing the basic molecular skeleton, the second block indicating stereochemistry and isotopic composition, and the third block providing charge information.

The Simplified Molecular Input Line Entry System representation CC1=NC=CC(=C1)C(=S)N offers an alternative structural encoding that emphasizes chemical connectivity using a linear notation system. This SMILES string provides a compact representation of the molecular structure that can be readily interpreted by chemical software applications and enables efficient storage and retrieval of structural information. The canonical SMILES representation ensures consistent formatting regardless of the input method or software platform used.

Additional molecular descriptors include the DSSTox Substance Identification DTXSID90388208 and the Wikidata identifier Q82182997, which provide connections to specialized databases and knowledge systems. These supplementary identifiers enhance the compound's discoverability and facilitate integration with various chemical informatics platforms and research databases, supporting comprehensive information management and cross-referencing capabilities.

Eigenschaften

IUPAC Name |

2-methylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZPVMMGTQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388208 | |

| Record name | 2-Methyl-4-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3390-77-0 | |

| Record name | 2-Methyl-4-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s known that pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the fda. They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential.

Mode of Action

Pyridine derivatives are known to interact with various targets in the body, leading to a range of effects

Biochemical Pathways

Pyridine derivatives are known to be involved in numerous oxidation–reduction processes. More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

The compound has a molecular weight of 152.22, which may influence its absorption and distribution in the body

Biochemische Analyse

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

2-Methylpyridine-4-carbothioamide (CAS Number: 3390-77-0) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure

This compound features a pyridine ring substituted with a methyl group at position 2 and a carbothioamide group at position 4. This structure is crucial for its biological activity, as modifications in the pyridine ring can significantly influence the compound's pharmacological properties.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound against various bacterial and fungal strains.

Key Findings:

- The compound exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- In vitro tests demonstrated an effective minimum inhibitory concentration (MIC) of the compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Recent research has highlighted the potential of this compound in cancer therapy. Studies have focused on its interaction with cellular targets and its efficacy in inhibiting cancer cell proliferation.

Case Study:

A study investigated the anticancer activity of metal complexes derived from pyridinecarbothioamides, including this compound. The complexes showed selective cytotoxicity towards various cancer cell lines, suggesting that the compound could be developed into an effective anticancer drug.

Table 2: Anticancer Activity of Metal Complexes Derived from Pyridinecarbothioamides

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Ru(II) complex | MCF-7 (breast cancer) | 5.3 |

| Os(II) complex | HeLa (cervical cancer) | 4.8 |

| Rh(III) complex | A549 (lung cancer) | 6.1 |

The promising IC50 values indicate that these complexes may serve as leads for further drug development.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, which is crucial for various therapeutic applications.

Urease Inhibition:

Research has shown that derivatives of pyridinecarbothioamides exhibit significant urease inhibition, with some derivatives displaying IC50 values lower than standard urease inhibitors.

Table 3: Urease Inhibition Potency of Pyridine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Rx-6 | 1.07 |

| Rx-7 | 2.18 |

| Standard Inhibitor | 18.93 |

The results indicate that structural modifications can enhance urease inhibitory activity, making these compounds potential candidates for treating conditions related to urea metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares 2-Methylpyridine-4-carbothioamide with three related pyridine derivatives:

Key Observations :

- Lipophilicity : JNJ-47965567, with its extended phenylthio and carboxamide groups, exhibits higher molecular weight and likely greater LogP, favoring membrane penetration but possibly complicating solubility .

- Functional Group Diversity : Compound 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine () replaces the carbothioamide with an amine and alkylthio chain, altering hydrogen-bonding capacity and solubility .

Vorbereitungsmethoden

Carboxylic Acid Chloride Intermediate

The most extensively documented route begins with 2-methylpyridine-4-carboxylic acid, which undergoes chlorination using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with ammonium thiocyanate (NH₄SCN) in anhydrous tetrahydrofuran (THF) under reflux to yield the target carbothioamide.

Reaction Conditions:

-

Step 1 (Chlorination):

-

Step 2 (Thioamide Formation):

Mechanistic Insight:

The acid chloride’s electrophilic carbon reacts with thiocyanate’s nucleophilic sulfur, followed by ammonia elimination to form the C=S bond. Catalytic traces of dimethylformamide (DMF) accelerate the chlorination step.

Hydrazide-to-Thioamide Conversion

An alternative pathway involves synthesizing 2-methylpyridine-4-carboxylic acid hydrazide as a precursor, followed by thionation. The hydrazide is prepared by reacting methyl 2-methylpyridine-4-carboxylate with hydrazine hydrate (85%) in methanol at 50°C for 2 hours (85% yield). Subsequent treatment with phosphorus pentasulfide (P₂S₅) in toluene introduces the thiocarbonyl group.

Optimized Thionation Parameters:

-

Reagent Ratio: Hydrazide:P₂S₅ = 1:1.5

-

Solvent: Anhydrous toluene

-

Temperature: 110°C

-

Duration: 6 hours

Key Advantage:

This method avoids handling volatile acid chlorides, improving operational safety. However, P₂S₅’s moisture sensitivity necessitates strict anhydrous conditions.

Halogenated Pyridine Precursor Route

Catalytic Dehalogenation Strategy

2-Methyl-6-chloropyridine-4-carboxylic acid methylester serves as a starting material in a two-step process:

-

Hydrogenolytic Dechlorination:

-

Thioamide Functionalization:

The ester intermediate is hydrolyzed to the carboxylic acid (6M HCl, 90°C, 3 hours), followed by thioamide synthesis via the acid chloride route (Section 1.1).

Process Efficiency:

Direct Nucleophilic Substitution on Chloropyridine

Thiocyanate Displacement

A less common but efficient method substitutes the chlorine atom in 2-methyl-4-chloropyridine with a carbothioamide group using potassium thiocyanate (KSCN) in dimethyl sulfoxide (DMSO).

Reaction Parameters:

Limitation:

Competing hydrolysis to the carboxylic acid occurs if traces of water are present, necessitating rigorous solvent drying.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

FTIR:

-

¹H NMR (CDCl₃):

-

Mass Spectrometry:

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Route | 2-Methylpyridine-4-COOH | 78–82 | >95 | High scalability |

| Hydrazide Thionation | Methyl ester | 70–74 | 93 | Avoids SOCl₂ |

| Catalytic Dehalogenation | 6-Chloro derivative | 62–65 | >97 | Utilizes stable halogenated precursors |

| Thiocyanate Substitution | 4-Chloropyridine | 68–72 | 88 | One-step synthesis |

Industrial-Scale Process Considerations

Solvent Selection

Catalyst Recycling

Pd/C catalysts retain 89% activity after five hydrogenolysis cycles, reducing costs in halogen removal steps.

Waste Stream Management

-

SOCl₂ hydrolysis generates HCl gas, necessitating scrubbers.

Emerging Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.